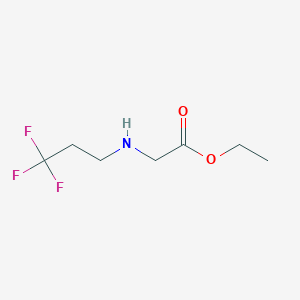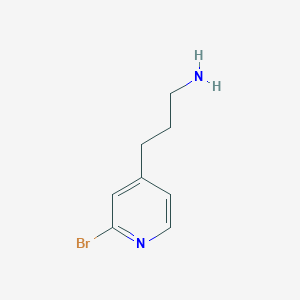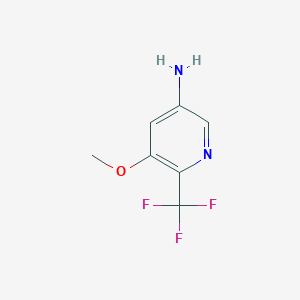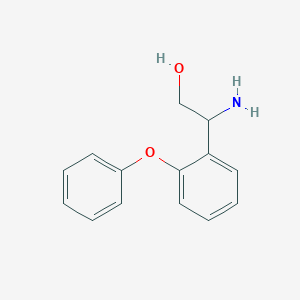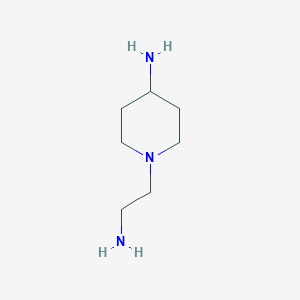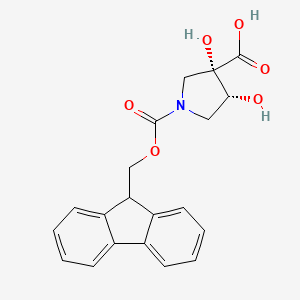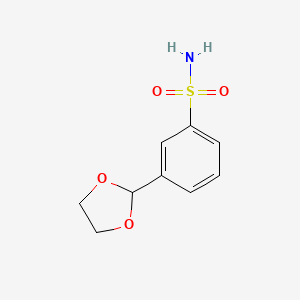
3-(1,3-Dioxolan-2-yl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1,3-Dioxolan-2-yl)benzene-1-sulfonamide is an organic compound that features a benzene ring substituted with a sulfonamide group and a 1,3-dioxolane ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-dioxolan-2-yl)benzene-1-sulfonamide typically involves the reaction of a benzene sulfonamide derivative with a 1,3-dioxolane precursor. One common method includes the use of a sulfonyl chloride intermediate, which reacts with 1,3-dioxolane in the presence of a base such as pyridine or triethylamine . The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of 3-(1,3-dioxolan-2-yl)benzene-1-sulfonamide may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can further improve the scalability of the synthesis.
化学反应分析
Types of Reactions
3-(1,3-Dioxolan-2-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Sulfonic acids
Reduction: Amines
Substitution: Halogenated benzene derivatives
科学研究应用
3-(1,3-Dioxolan-2-yl)benzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as polymers and resins.
作用机制
The mechanism of action of 3-(1,3-dioxolan-2-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites, inhibiting enzyme activity. Additionally, the dioxolane ring may enhance the compound’s stability and binding affinity .
相似化合物的比较
Similar Compounds
4-(1,3-Dioxolan-2-yl)benzene-1-sulfonyl chloride: Similar structure but with a sulfonyl chloride group instead of a sulfonamide group.
Sulfonamide-based Schiff base ligands: These compounds also contain sulfonamide groups and are used in coordination chemistry.
Uniqueness
3-(1,3-Dioxolan-2-yl)benzene-1-sulfonamide is unique due to the presence of both a sulfonamide group and a 1,3-dioxolane ring, which confer distinct chemical and physical properties
属性
分子式 |
C9H11NO4S |
|---|---|
分子量 |
229.26 g/mol |
IUPAC 名称 |
3-(1,3-dioxolan-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C9H11NO4S/c10-15(11,12)8-3-1-2-7(6-8)9-13-4-5-14-9/h1-3,6,9H,4-5H2,(H2,10,11,12) |
InChI 键 |
FBUVNPCBKQPPSP-UHFFFAOYSA-N |
规范 SMILES |
C1COC(O1)C2=CC(=CC=C2)S(=O)(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


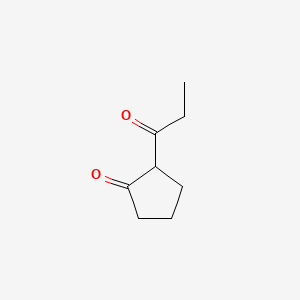
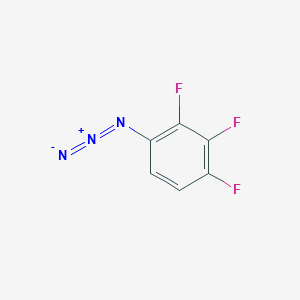
![1-[(4,4-difluoro-3-methylpiperidin-1-yl)methyl]-2,3-dihydro-1H-indole-2,3-dione](/img/structure/B13512220.png)
![3-[1-(Methylamino)ethyl]-3-azetidinol](/img/structure/B13512225.png)
![[3-Chloro-4-(trifluoromethyl)phenyl]hydrazine hydrochloride](/img/structure/B13512229.png)
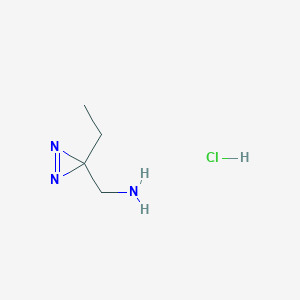
![[(Pyridin-2-yl)methyl][(thiophen-3-yl)methyl]amine dihydrochloride](/img/structure/B13512240.png)
